molecular formula C8H6Cl2O2 B1307951 3,5-Dichloro-2-methoxybenzaldehyde CAS No. 76008-04-3

3,5-Dichloro-2-methoxybenzaldehyde

Cat. No. B1307951
CAS RN: 76008-04-3
M. Wt: 205.03 g/mol
InChI Key: OYKSTJSVNQYCRE-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O2 . It has a molecular weight of 205.038 Da .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-methoxybenzaldehyde consists of a benzene ring substituted with two chlorine atoms, one methoxy group, and one aldehyde group .

Scientific Research Applications

Antimicrobial Agent Research

3,5-Dichloro-2-methoxybenzaldehyde has been identified as a compound with potential antimicrobial properties. Research could explore its effectiveness against various bacterial and fungal strains, particularly in vapor form where it has shown promise in inhibiting bacterial colonization and fungal conidial germination .

Safety And Hazards

While specific safety and hazard data for 3,5-Dichloro-2-methoxybenzaldehyde is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

3,5-dichloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKSTJSVNQYCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394014
Record name 3,5-dichloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-methoxybenzaldehyde

CAS RN

76008-04-3
Record name 3,5-dichloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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